molecular formula C9H6O4 B13811124 6,8-Dihydroxycuomarin

6,8-Dihydroxycuomarin

Cat. No.: B13811124
M. Wt: 178.14 g/mol
InChI Key: PDPMKNTXNMBIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dihydroxycoumarin, also known as esculetin, is a naturally occurring coumarin derivative. It is characterized by the presence of hydroxyl groups at the 6th and 8th positions of the coumarin ring. This compound is found in various plants and has been studied for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dihydroxycoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be used as a starting material, reacting with ethyl acetoacetate under acidic conditions to yield 6,8-dihydroxycoumarin .

Industrial Production Methods: Industrial production of 6,8-dihydroxycoumarin typically involves optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

6,8-Dihydroxycoumarin can be compared with other coumarin derivatives:

The unique positioning of hydroxyl groups in 6,8-dihydroxycoumarin contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

6,8-dihydroxychromen-2-one

InChI

InChI=1S/C9H6O4/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4,10-11H

InChI Key

PDPMKNTXNMBIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.